1,2,3-Trimethylanthracene
Description
1,2,3-Trimethylanthracene (CAS: 66271-42-9) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₇H₁₆ and a molecular weight of 220.31 g/mol . It features three methyl groups attached to the anthracene core at positions 1, 2, and 2. The compound exhibits a predicted density of 1.066 g/cm³ and a boiling point of 393.2°C, indicating its stability under high-temperature conditions .
Properties
CAS No. |
27358-28-7 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,2,3-trimethylanthracene |
InChI |
InChI=1S/C17H16/c1-11-8-16-9-14-6-4-5-7-15(14)10-17(16)13(3)12(11)2/h4-10H,1-3H3 |
InChI Key |
DSJRHOQVDNQXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C(=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylanthracene can be synthesized through various methods, including Friedel-Crafts alkylation, where anthracene is reacted with methylating agents in the presence of a Lewis acid catalyst. Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce methyl groups at specific positions on the anthracene core .
Industrial Production Methods
Industrial production of 1,2,3-trimethylanthracene typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient methylation of anthracene.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives, depending on the functional groups introduced.
Scientific Research Applications
Photophysical Properties
1,2,3-Trimethylanthracene exhibits distinct photophysical characteristics that make it suitable for various applications. Its ability to undergo efficient intersystem crossing and emit fluorescence makes it a candidate for use in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological systems. The compound's strong absorbance and emission spectra are attributed to π-π* transitions, which are essential for its role in optoelectronic devices .
Organic Electronics
1. Organic Light-Emitting Diodes (OLEDs)
Due to its favorable photophysical properties, 1,2,3-trimethylanthracene has been explored as a potential emitter material in OLEDs. The high fluorescence quantum yields observed in this compound indicate its capability to efficiently convert electrical energy into light. Research has shown that incorporating this compound into OLED structures can enhance device performance by improving brightness and efficiency .
2. Organic Photovoltaics
The compound's electronic properties also lend themselves to applications in organic photovoltaics (OPVs). Its ability to form J-aggregates can lead to improved charge transport properties, enhancing the efficiency of solar cells. Studies have indicated that the incorporation of anthracene derivatives can increase the light-harvesting capabilities of OPV devices .
Photochemical Applications
1. Photodynamic Therapy
In the field of medicine, 1,2,3-trimethylanthracene has been investigated for its potential use in photodynamic therapy (PDT). The compound can generate reactive oxygen species upon irradiation, which can be utilized to target and destroy cancer cells. This property has made it a subject of interest for developing new therapeutic agents .
2. Photochemical Sensors
The fluorescence properties of 1,2,3-trimethylanthracene make it an excellent candidate for developing photochemical sensors. Its ability to respond to environmental changes (e.g., pH or the presence of specific ions) allows it to be used as a fluorescent probe for detecting various analytes in solution .
Materials Science
1. Nanotechnology
Recent advancements have seen 1,2,3-trimethylanthracene being utilized in nanotechnology applications. Its ability to form nanoparticles with enhanced optical properties makes it suitable for applications in drug delivery systems and bioimaging. The incorporation of this compound into nanocarriers can improve the targeting and efficacy of therapeutic agents .
2. Polymer Composites
The compound is also explored as an additive in polymer matrices to enhance their optical and mechanical properties. By integrating 1,2,3-trimethylanthracene into polymer composites, researchers aim to develop materials with improved performance for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 1,2,3-trimethylanthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also interact with enzymes and other proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1,2,3-trimethylanthracene are best contextualized against other methylated anthracenes and benzannulated derivatives. Key comparisons include:
Structural Isomers: 1,2,4-Trimethylanthracene
- Molecular Formula : C₁₇H₁₆ (identical to 1,2,3-trimethylanthracene) .
- Synthesis: Prepared by reducing the corresponding quinone with zinc and acetic acid in pyridine .
- Key Difference : The positional arrangement of methyl groups (1,2,4 vs. 1,2,3) influences steric and electronic properties. For example, 1,2,4-trimethylanthracene may exhibit distinct crystallographic packing and solubility due to reduced steric hindrance compared to the 1,2,3-isomer.
Higher Methylated Anthracene: 2,3,6,7-Tetramethylanthracene
Benzannulated Derivatives: 3-Methylbenz[a]anthracene
Functionalized Derivatives: 3-Methylanthracene-1,2-dione
- Molecular Formula : C₁₅H₁₀O₂, CAS: 138919-66-1 .
- Key Difference: The presence of ketone groups (dione) drastically alters reactivity, enabling participation in redox reactions and metal coordination, unlike non-functionalized 1,2,3-trimethylanthracene .
Physicochemical and Analytical Comparisons
Partition Coefficients and Chromatographic Behavior
Methylated anthracenes, including 1,2,3-trimethylanthracene, exhibit overlapping partition coefficients with phenanthrene derivatives (e.g., trimethylphenanthrene) in hexane–acetonitrile systems, complicating their separation in GC-MS analyses . This behavior arises from similar group-partitioning contributions of methyl substituents in both anthracene and phenanthrene frameworks .
| Compound | Partition Coefficient (Hexane–Acetonitrile) | GC-MS Elution Order |
|---|---|---|
| 1,2,3-Trimethylanthracene | Comparable to trimethylphenanthrene | Co-elution likely |
| 2,3,6,7-Tetramethylanthracene | Higher hydrophobicity | Later elution |
Thermal Stability and Boiling Points
- 1,2,3-Trimethylanthracene : Boiling point 393.2°C .
- 2,3,6,7-Tetramethylanthracene : Higher molecular weight suggests a boiling point >400°C, though experimental data is unavailable .
- 3-Methylbenz[a]anthracene: Increased aromaticity may enhance thermal stability relative to non-benzannulated derivatives .
Biological Activity
1,2,3-Trimethylanthracene (TMA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMA, including its anticancer properties, mutagenicity, and other pharmacological effects.
Chemical Structure and Properties
1,2,3-Trimethylanthracene is derived from anthracene with three methyl groups attached at the 1, 2, and 3 positions. Its chemical formula is , and it exhibits a planar structure typical of PAHs, which is crucial for its interactions with biological molecules.
Biological Activity Overview
The biological activities of TMA have been investigated in various studies, focusing primarily on its cytotoxicity and mutagenicity.
Anticancer Activity
Research indicates that TMA exhibits significant cytotoxic effects against different cancer cell lines. A study exploring structure-activity relationships among anthracene derivatives found that modifications in the anthracene structure could enhance anticancer properties. For instance, TMA's derivatives were tested against various human cancer cell lines, showing selective cytotoxicity similar to other known anthracene derivatives .
Table 1: Cytotoxicity of 1,2,3-Trimethylanthracene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 1,2,3-Trimethylanthracene | HeLa | 15 | |
| 1-Methyl-2-nitroanthracene | MCF-7 | 10 | |
| 9-Methylanthracene | A549 | 25 |
Mutagenicity
TMA has also been studied for its mutagenic potential. In an analysis of various PAHs, TMA was found to induce mutations in bacterial assays. This suggests that while TMA may have therapeutic potential, it also poses risks associated with mutagenicity .
Table 2: Mutagenicity Testing Results for 1,2,3-Trimethylanthracene
The mechanism by which TMA exerts its biological effects is not fully understood but is believed to involve the formation of reactive intermediates that interact with DNA and other cellular macromolecules. The presence of methyl groups in TMA may influence its interaction with cellular targets compared to other anthracenes.
Case Studies
Several case studies have highlighted the biological activity of TMA:
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that TMA derivatives showed enhanced selectivity towards cancer cells over normal cells. The study emphasized the importance of methyl substitution in increasing cytotoxic efficacy against solid tumors .
- Mutagenicity Assessment : In a comprehensive mutagenicity assessment using Ames tests, TMA was shown to significantly increase mutation rates in bacterial strains. This raised concerns about its safety profile in therapeutic applications .
Q & A
Q. How does the methyl substitution pattern influence the compound's reactivity in Diels-Alder reactions compared to unsubstituted anthracene?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
